An In-depth Technical Guide to the Core Properties of 2,8-Dioxa-5-azaspiro[3.5]nonane
An In-depth Technical Guide to the Core Properties of 2,8-Dioxa-5-azaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2,8-Dioxa-5-azaspiro[3.5]nonane, a heterocyclic compound of increasing interest in medicinal chemistry. As the demand for three-dimensional molecular scaffolds in drug discovery continues to grow, understanding the core characteristics of novel spirocyclic systems is paramount. This document delves into the physicochemical properties, structural features, and synthetic considerations of 2,8-Dioxa-5-azaspiro[3.5]nonane, offering field-proven insights for its application in the development of new therapeutic agents. All quantitative data is summarized in structured tables, and key experimental and conceptual workflows are visualized using diagrams to facilitate understanding.
Introduction: The Emergence of Spirocyclic Scaffolds in Drug Discovery
The principle of "escaping from flatland" has become a central tenet in modern medicinal chemistry, driving the exploration of novel, three-dimensional molecular architectures.[1] Saturated spirocycles, which feature two rings connected by a single common atom, offer a unique and rigid spatial arrangement of functional groups, a desirable trait for enhancing target binding affinity and specificity. 2,8-Dioxa-5-azaspiro[3.5]nonane belongs to this class of promising building blocks, incorporating an oxetane ring and a piperidine ring through a spirocyclic junction. This arrangement imparts distinct physicochemical properties that can be leveraged to overcome challenges associated with traditional flat, aromatic structures, such as metabolic instability.[1]
The core value of the 2,8-Dioxa-5-azaspiro[3.5]nonane scaffold lies in its potential to serve as a bioisostere for the piperidine ring, a common motif in many approved drugs. By replacing a simple piperidine with this spirocyclic system, researchers can introduce conformational rigidity and modulate properties such as lipophilicity and metabolic stability, thereby improving the overall druglikeness of a candidate molecule.
Physicochemical Properties
A thorough understanding of the fundamental physicochemical properties of a scaffold is critical for its successful incorporation into a drug development pipeline. While extensive experimental data for 2,8-Dioxa-5-azaspiro[3.5]nonane is not yet publicly available, we can infer and predict its core characteristics based on its structure and data from closely related analogues.
Structural and Molecular Formula
The structure of 2,8-Dioxa-5-azaspiro[3.5]nonane consists of an oxetane ring and a piperidine ring sharing a single carbon atom. The nitrogen atom is located at the 5-position of the piperidine ring, and the oxygen atoms are at the 2- and 8-positions.
Table 1: Core Molecular Properties of 2,8-Dioxa-5-azaspiro[3.5]nonane
| Property | Value | Source |
| Molecular Formula | C₆H₁₁NO₂ | PubChem[2] |
| Molecular Weight | 129.16 g/mol | PubChem[2] |
| CAS Number | 1523571-80-3 (hemioxalate salt) | Chemsigma[3] |
| IUPAC Name | 2,8-Dioxa-5-azaspiro[3.5]nonane | PubChem[2] |
| Canonical SMILES | C1COCC2(N1)COC2 | PubChem[2] |
Basicity (pKa)
The basicity of the secondary amine in the piperidine ring is a key determinant of the compound's behavior in physiological environments. The presence of the two ether oxygen atoms is expected to influence the pKa of the amine through their electron-withdrawing inductive effects.
Experimental studies on analogous oxa-azaspirocycles have demonstrated that the incorporation of an oxygen atom can reduce the basicity of a nearby amine by approximately one pKa unit compared to its carbocyclic counterpart.[4] Given that the pKa of piperidine is approximately 11.2, a reasonable estimate for the pKa of the conjugate acid of 2,8-Dioxa-5-azaspiro[3.5]nonane would be in the range of 9.0 to 10.0 . This predicted basicity is significant for drug design, as it suggests that the compound will be protonated at physiological pH, which can influence its solubility, cell permeability, and target interactions.
Table 2: Predicted Physicochemical Properties of 2,8-Dioxa-5-azaspiro[3.5]nonane
| Property | Predicted Value | Source |
| pKa (conjugate acid) | 9.0 - 10.0 (estimated) | Inferred from[4] |
| XLogP3 | -1.1 | PubChem[5] |
| Topological Polar Surface Area | 35.1 Ų | PubChem[5] |
| Hydrogen Bond Donors | 1 | PubChem[5] |
| Hydrogen Bond Acceptors | 3 | PubChem[5] |
Solubility
The solubility of a compound is a critical parameter for its absorption and distribution in the body. The presence of both hydrogen bond donors (the secondary amine) and acceptors (the two ether oxygens and the amine nitrogen) in 2,8-Dioxa-5-azaspiro[3.5]nonane suggests that it will exhibit moderate solubility in polar protic solvents, including water. The predicted XLogP3 of -1.1 further supports its hydrophilic character.[5]
The solubility of this compound can be significantly influenced by pH.[6] In acidic media, the amine will be protonated, forming a more soluble salt. Conversely, in basic media, the free base will predominate, which may have lower aqueous solubility. For drug formulation purposes, the hemioxalate salt is commercially available, indicating that salt formation is a viable strategy to enhance its solubility and handling properties.[3]
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane is not readily found in peer-reviewed literature, a general synthetic strategy for its isomer, 2,5-dioxa-8-azaspiro[3.5]nonane, has been patented.[7] This suggests that multi-step synthetic routes are required.
A plausible synthetic approach for 2,8-Dioxa-5-azaspiro[3.5]nonane could involve the construction of the piperidine ring onto a pre-formed oxetane-containing building block or vice-versa. The reactivity of the secondary amine is expected to be similar to that of other aliphatic secondary amines, allowing for a range of derivatization reactions.
General Reactivity of the Secondary Amine
The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic.[8] Standard reactions for secondary amines can be anticipated, including:
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N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce substituents on the nitrogen.
-
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.
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Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) to protect the amine, a common strategy in multi-step synthesis.
The choice of reaction conditions will be crucial to avoid potential side reactions involving the ether oxygens, although they are generally less reactive than the amine.
Caption: A generalized workflow for the synthesis of 2,8-Dioxa-5-azaspiro[3.5]nonane.
Analytical Characterization
The structural elucidation of 2,8-Dioxa-5-azaspiro[3.5]nonane and its derivatives would rely on standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the oxetane and piperidine rings. The chemical shifts of protons adjacent to the oxygen and nitrogen atoms will be downfield.
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¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The spiro carbon will have a characteristic chemical shift, and the carbons bonded to the heteroatoms will also be deshielded.
Mass Spectrometry (MS)
Mass spectrometry would be used to confirm the molecular weight of the compound and to study its fragmentation patterns. The predicted monoisotopic mass is 129.07898 Da.[9]
Infrared (IR) Spectroscopy
The IR spectrum should exhibit characteristic N-H stretching vibrations for the secondary amine, as well as C-O stretching bands for the ether linkages.
Applications in Drug Development
The primary application of 2,8-Dioxa-5-azaspiro[3.5]nonane in drug development is as a rigid, three-dimensional scaffold and a bioisosteric replacement for piperidine. Its unique stereoelectronic properties can be exploited to fine-tune the pharmacological profile of a lead compound.
Rationale for Use: Bioisosterism and Physicochemical Modulation
The incorporation of the 2,8-Dioxa-5-azaspiro[3.5]nonane moiety can lead to several beneficial effects:
-
Increased Three-Dimensionality: Moving away from flat aromatic structures can improve target binding and reduce off-target effects.
-
Modulation of Lipophilicity: The introduction of two oxygen atoms generally decreases the lipophilicity (as indicated by the negative predicted XLogP3), which can improve aqueous solubility and reduce metabolic liabilities.
-
Metabolic Stability: The spirocyclic nature and the presence of the oxetane ring can block sites of metabolism that would be susceptible in a simple piperidine ring.
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Vectorial Orientation of Substituents: The rigid spirocyclic framework provides well-defined vectors for substituents, allowing for precise positioning within a binding pocket.
Caption: Bioisosteric replacement of piperidine with 2,8-Dioxa-5-azaspiro[3.5]nonane.
Conclusion
2,8-Dioxa-5-azaspiro[3.5]nonane is a promising heterocyclic scaffold with significant potential in medicinal chemistry. Its unique three-dimensional structure, combined with the presence of two ether functionalities and a secondary amine, provides a rich platform for the design of novel therapeutic agents. While further experimental characterization of its fundamental properties is warranted, the available data and insights from related compounds strongly support its utility as a valuable building block for the next generation of drugs. This guide serves as a foundational resource for researchers looking to incorporate this and similar spirocyclic systems into their drug discovery programs.
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